molecular formula C5H4BrNO3 B7900559 2-Bromo-5-methyloxazole-4-carboxylic acid

2-Bromo-5-methyloxazole-4-carboxylic acid

Cat. No.: B7900559
M. Wt: 205.99 g/mol
InChI Key: WTOVWHRBODPTLE-UHFFFAOYSA-N
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Description

2-Bromo-5-methyloxazole-4-carboxylic acid is an organic compound with the molecular formula C5H4BrNO3. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyloxazole-4-carboxylic acid typically involves the bromination of 5-methyloxazole-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-5-methyloxazole-4-carboxylic acid derivatives .

Scientific Research Applications

2-Bromo-5-methyloxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyloxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylthiazole-4-carboxylic acid
  • 2-Chloro-5-methyloxazole-4-carboxylic acid
  • 2-Iodo-5-methyloxazole-4-carboxylic acid

Uniqueness

2-Bromo-5-methyloxazole-4-carboxylic acid is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

2-bromo-5-methyl-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOVWHRBODPTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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